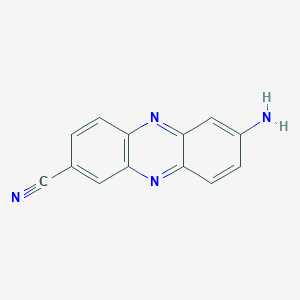
7-Aminophenazine-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Aminophenazine-2-carbonitrile is a phenazine derivative known for its diverse range of biological properties. Phenazines, including this compound, are heterocyclic compounds that exhibit significant applications in medicinal and industrial fields due to their antimicrobial, antitumor, antioxidant, and neuroprotective properties .
Vorbereitungsmethoden
The synthesis of 7-Aminophenazine-2-carbonitrile can be achieved through various methods. Common synthetic routes for phenazines include:
Wohl–Aue method: This involves the condensation of 1,2-diaminobenzenes with 2C-units.
Beirut method: This method utilizes reductive cyclization of diphenylamines.
Oxidative cyclization: This involves the oxidative cyclization of 1,2-diaminobenzene or diphenylamines.
Pd-catalyzed N-arylation: This method uses palladium catalysts for N-arylation reactions.
Analyse Chemischer Reaktionen
7-Aminophenazine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.
Reduction: Reducing agents can be used to reduce the compound to its corresponding amine.
Substitution: This involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Wissenschaftliche Forschungsanwendungen
7-Aminophenazine-2-carbonitrile has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex phenazine derivatives.
Biology: The compound exhibits antimicrobial and antitumor activities, making it a valuable tool in biological research.
Medicine: Due to its pharmacological properties, it is studied for potential therapeutic applications, including antimalarial and antileishmanial activities.
Industry: The compound is used in the development of dyes and pigments due to its stable chemical structure.
Wirkmechanismus
The mechanism of action of 7-Aminophenazine-2-carbonitrile involves its interaction with various molecular targets and pathways. The compound exerts its effects by:
Inhibiting microbial growth: It disrupts the cellular processes of bacteria and fungi, leading to their death.
Inducing apoptosis: In cancer cells, it can trigger programmed cell death, thereby inhibiting tumor growth.
Vergleich Mit ähnlichen Verbindungen
7-Aminophenazine-2-carbonitrile can be compared with other phenazine derivatives, such as:
Phenazine-1-carboxylic acid: Known for its potent activity against Mycobacterium tuberculosis.
Clofazimine: Used as an antituberculosis agent with antimicrobial activities.
Pyocyanin: A natural phenazine with antimicrobial properties.
These compounds share similar biological activities but differ in their specific applications and potency.
Eigenschaften
IUPAC Name |
7-aminophenazine-2-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N4/c14-7-8-1-3-10-12(5-8)16-11-4-2-9(15)6-13(11)17-10/h1-6H,15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEDOGWHFGALGIE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C#N)N=C3C=CC(=CC3=N2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













